

# Application Notes and Protocols: BAR502 Solubility in Ethanol and PEG300

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BAR502 is a potent dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its ability to modulate these key receptors makes it a promising therapeutic candidate for metabolic and cholestatic liver diseases, such as non-alcoholic steatohepatitis (NASH).[3][4] A critical aspect of preclinical and clinical development is the formulation of BAR502, which necessitates a thorough understanding of its solubility in various pharmaceutically acceptable solvents. This document provides detailed information on the solubility of BAR502 in ethanol and polyethylene glycol 300 (PEG300), along with comprehensive protocols for its determination and an overview of the relevant signaling pathways.

## **Quantitative Solubility Data**

The solubility of **BAR502** has been determined in ethanol, and while a consensus is emerging, some variability in reported values exists. Data for solubility in pure PEG300 is not readily available in the literature; however, its solubility in a vehicle containing PEG300 has been reported.



| Solvent/Vehicle                                         | Reported Solubility | Molar<br>Concentration<br>(mM) | Notes                                                     |
|---------------------------------------------------------|---------------------|--------------------------------|-----------------------------------------------------------|
| Ethanol                                                 | 51.0 mg/mL          | 129.89 mM                      | [2][5]                                                    |
| Ethanol                                                 | ≥ 50 mg/mL          | 127.35 mM                      | Saturation not fully determined.[1]                       |
| Ethanol                                                 | 2 mg/mL             | 5.09 mM                        | [6]                                                       |
| 10% Ethanol, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL         | 6.37 mM                        | Clear solution;<br>saturation not fully<br>determined.[1] |

Note on Discrepancies: The reported solubility of **BAR502** in ethanol varies across different suppliers and studies. The higher value of approximately 51 mg/mL is more frequently cited. Researchers should verify the solubility with their specific batch of **BAR502**.

## **Signaling Pathways of BAR502**

**BAR502** exerts its biological effects through the activation of two distinct signaling pathways: the nuclear receptor FXR pathway and the membrane-bound GPBAR1 pathway.

#### **BAR502-Mediated FXR Activation**

As a potent FXR agonist, **BAR502** plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][7] Upon binding to FXR in the nucleus of hepatocytes and enterocytes, **BAR502** induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene transcription.[3]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Combinatorial therapy with BAR502 and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAR 502 CAS#: 1612191-86-2 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BAR502 Solubility in Ethanol and PEG300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605914#bar502-solubility-in-ethanol-and-peg300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com